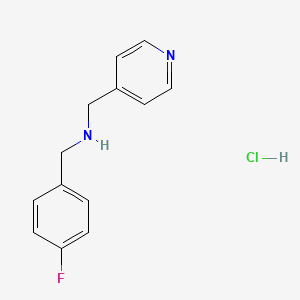

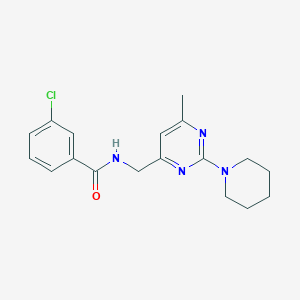

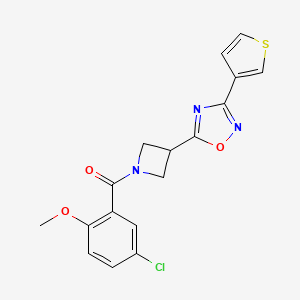

![molecular formula C11H20N2O2 B2706356 endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane CAS No. 1614256-81-3](/img/structure/B2706356.png)

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” is a chemical compound with the CAS Number: 869494-16-6 . It is also known as “6-Boc-3,6-diaza-bicyclo[3.1.1]heptane” and is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and rich in sp3 hybridization . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Chemical Reactions Analysis

The chemical reactions of such compounds are often complex and involve multiple steps. For instance, tricyclo[4.1.0.0 2,7]heptane and its monosubstituted derivatives are known to readily undergo radical addition to the central C 1 –C 7 bond .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A study by Gensini et al. (2002) describes the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton through intramolecular reductive cyclopropanation. This process yields enantiomerically pure compounds, demonstrating the compound's utility in creating complex molecular architectures with potential applications in drug development and materials science Gensini et al., 2002.

Catalytic Applications

Li et al. (1999) explored the preparation of new 1,3-amino alcohols from ketopinic acid, leading to the enantioselective borane reduction of prochiral ketones. This research indicates the potential of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane derivatives in catalysis, particularly in enhancing the selectivity and efficiency of synthetic organic reactions Li et al., 1999.

Drug Discovery and Peptidomimetics

In drug discovery, constrained peptidomimetics play a crucial role in mimicking peptide secondary structures to modulate biological interactions precisely. Mandal et al. (2005) reported the synthesis of azabicyclo[4.3.0]nonane amino acids as rigid dipeptide mimetics, showcasing the relevance of such structures in developing novel therapeutics Mandal et al., 2005.

Orientations Futures

The future directions for “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could involve further exploration of its synthetic accessibility, as well as its potential applications in various fields. The development of new synthetic routes, implementation of new methodologies, and new exit vectorization could be potential areas of research .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets. More research is needed to understand how these environmental factors influence the action of this compound.

Propriétés

IUPAC Name |

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUIRLXYWAJQJ-JVHMLUBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

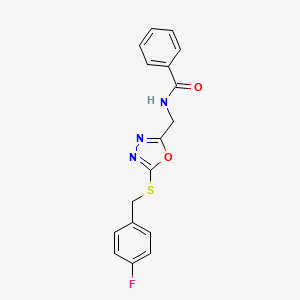

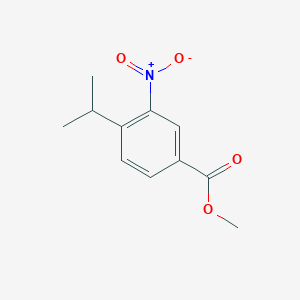

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)

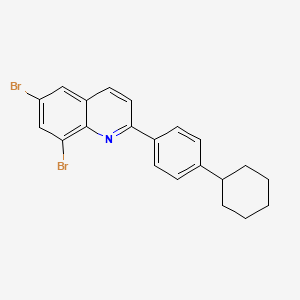

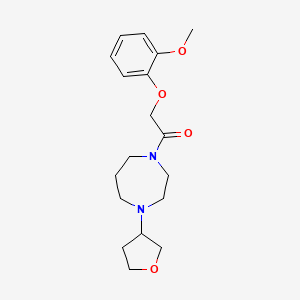

![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)

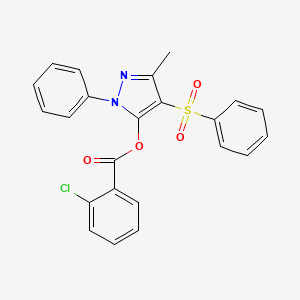

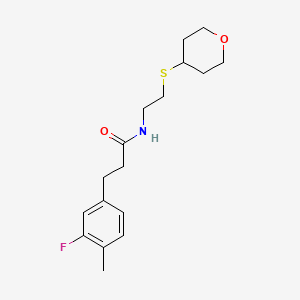

![2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2706292.png)

![4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2706295.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706296.png)